molecular formula C15H15NO5S B6411937 3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid CAS No. 1261893-99-5

3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6411937
CAS No.: 1261893-99-5
M. Wt: 321.3 g/mol
InChI Key: YTWSYDNJECILAW-UHFFFAOYSA-N
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid is an organic compound that features a hydroxyl group and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-N,N-Dimethylsulfamoylphenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid derivative undergoes a Suzuki-Miyaura coupling reaction with 5-bromo-2-hydroxybenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction, optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-oxo-benzoic acid.

    Reduction: Formation of 3-(2-N,N-Dimethylaminophenyl)-5-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional binding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxybenzoic acid
  • 3-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxybenzoic acid
  • 3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid

Uniqueness

3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxyl and sulfamoyl groups on the benzoic acid core. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(17)8-10/h3-9,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWSYDNJECILAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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